N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound featuring a pyrazole ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of 1-Benzyl-1H-pyrazol-3-amine
Starting Materials: Benzylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is typically carried out in ethanol under reflux conditions.
Procedure: Benzylhydrazine reacts with ethyl acetoacetate to form 1-benzyl-1H-pyrazol-3-amine through cyclization.
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Synthesis of 5-(1-Ethylsulfonyl-4-piperidyl)-1,3,4-thiadiazole-2-amine
Starting Materials: 1-ethylsulfonyl-4-piperidone and thiosemicarbazide.
Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as phosphorus oxychloride.
Procedure: Thiosemicarbazide reacts with 1-ethylsulfonyl-4-piperidone to form the thiadiazole ring.
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Coupling Reaction
Starting Materials: 1-Benzyl-1H-pyrazol-3-amine and 5-(1-ethylsulfonyl-4-piperidyl)-1,3,4-thiadiazole-2-amine.
Reaction Conditions: The coupling reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Procedure: The amine groups of the two intermediates are coupled to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the pyrazole or thiadiazole rings can lead to the formation of corresponding oxides.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can lead to the formation of amines or alcohols from nitro or carbonyl groups.
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Substitution
Reagents: Halogenating agents like thionyl chloride or bromine.
Conditions: Typically performed in the presence of a base.
Products: Substitution reactions can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as ligands in catalytic reactions due to the presence of multiple nitrogen atoms.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms and aromatic rings may allow it to form hydrogen bonds and π-π interactions with biological macromolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazol-3-amine: Shares the pyrazole ring but lacks the thiadiazole and piperidine rings.
5-(1-Ethylsulfonyl-4-piperidyl)-1,3,4-thiadiazole-2-amine: Contains the thiadiazole and piperidine rings but lacks the pyrazole ring.
Uniqueness
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to simpler analogs.
Properties
Molecular Formula |
C19H24N6O2S2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-(1-ethylsulfonylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H24N6O2S2/c1-2-29(26,27)25-12-8-16(9-13-25)18-21-22-19(28-18)20-17-10-11-24(23-17)14-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14H2,1H3,(H,20,22,23) |
InChI Key |
QKQIAZFSWMMRCE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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